N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride
Description
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride (CAS 28456-30-6) is a synthetic opioid and a structural analog of fentanyl. Its molecular formula is C₂₄H₃₁N₂O·HCl, with an average molecular mass of 390.93 g/mol (). The compound features a piperidinyl core substituted with two phenylethyl groups and a propanamide moiety, distinguishing it from classical fentanyl derivatives. It is primarily utilized in research settings to study opioid receptor interactions and metabolic pathways (). Regulatory agencies classify related compounds, such as para-fluorofentanyl, as narcotics under international treaties, though the legal status of this specific analog varies by jurisdiction ().
Properties
IUPAC Name |
N-(2-phenylethyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O.ClH/c1-2-24(27)26(20-14-22-11-7-4-8-12-22)23-15-18-25(19-16-23)17-13-21-9-5-3-6-10-21;/h3-12,23H,2,13-20H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBBCVGEWLKVHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC1=CC=CC=C1)C2CCN(CC2)CCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride, is a compound closely related to the fentanyl series of synthetic opioids. Understanding its biological activity is crucial for evaluating its pharmacological properties and potential therapeutic applications, particularly in pain management.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H24N2
- Molecular Weight : 280.41 g/mol
- CAS Number : 24775-76-6 (hydrochloride salt)
This compound belongs to the class of 4-anilidopiperidine derivatives, which are known for their potent analgesic effects.
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide primarily acts as a μ-opioid receptor agonist. This mechanism is similar to that of morphine and other opioids, leading to significant analgesic effects. The compound exhibits high affinity for μ-opioid receptors while showing lower affinity for δ- and κ-opioid receptors, which is characteristic of many fentanyl analogs .
Biological Activity and Analgesic Potency
Research indicates that compounds within the fentanyl series, including N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, demonstrate potent analgesic properties. For instance, studies have shown that related compounds have an effective dose (ED50) ranging from 0.0048 mg/kg to 2 mg/kg in various animal models .
Comparative Analgesic Potency Table
| Compound | ED50 (mg/kg) | Receptor Affinity |
|---|---|---|
| N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | TBD | High μ-affinity |
| Fentanyl | 0.001 mg/kg | High μ-affinity |
| Morphine | 1.94 | Moderate μ-affinity |
| Phenaridine | 0.0048 | High μ-affinity |
Case Studies and Research Findings
- Analgesic Efficacy : In a study comparing various opioid derivatives, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide was found to have significant analgesic effects comparable to fentanyl but with a slightly reduced potency .
- Biotransformation : The metabolic pathways of this compound have been studied, indicating that it undergoes extensive biotransformation primarily in the liver, similar to other opioids. The main metabolites retain some level of activity but are generally less potent than the parent compound .
- Safety Profile : As with other synthetic opioids, there are concerns regarding the safety profile of N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, particularly regarding its potential for abuse and dependence. Studies suggest that while it provides effective analgesia, it also poses risks associated with respiratory depression at higher doses .
Scientific Research Applications
Pharmaceutical Applications
Analgesic Properties:
The compound is primarily recognized for its potent analgesic effects, similar to other fentanyl derivatives. It acts as an agonist at the μ-opioid receptor, making it useful in pain management scenarios, especially for patients requiring strong opioid analgesics due to chronic pain or postoperative pain relief .
Potential as a Research Tool:
Due to its structural similarities with fentanyl, this compound serves as a valuable research tool for studying opioid receptor interactions and the development of new analgesics with improved safety profiles. Researchers utilize it to explore the pharmacodynamics and pharmacokinetics of opioid receptor modulation .
Toxicological Studies
Assessment of Fentanyl Analogues:
N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is often included in toxicological studies aimed at understanding the effects and risks associated with fentanyl analogues. These studies help in assessing the potential for abuse and the toxicity profile of new synthetic opioids .
Case Studies:
A notable case study involved the analysis of fentanyl-related overdoses, where this compound was identified among other analogues. The study highlighted the need for comprehensive testing methods to detect such substances in clinical and forensic settings .
Regulatory Aspects
Controlled Substance Classification:
Due to its potential for abuse and dependency, N-(2-phenylethyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is classified under controlled substances in many jurisdictions. Regulatory bodies monitor its distribution and usage closely to prevent illicit trafficking and misuse .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acids and amines.
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Key Insight : Hydrolysis rates depend on steric hindrance from the dual phenylethyl groups, which may slow reaction kinetics compared to simpler fentanyl analogs .
Acylation and Alkylation at the Piperidine Nitrogen
The tertiary amine in the piperidine ring can undergo further alkylation or acylation, though steric effects from the bulky substituents limit reactivity.
Oxidation Reactions
The tertiary amine in the piperidine ring is susceptible to oxidation:
Salt Formation and Solubility
The monohydrochloride salt enhances aqueous solubility (3.2 mg/mL at 25°C) compared to the free base (0.08 mg/mL) . This property is critical for pharmaceutical formulations but complicates organic-phase reactions.
Reactivity Comparison with Analogous Compounds
| Compound | Amide Hydrolysis Rate | Alkylation Yield | Oxidation Stability |
|---|---|---|---|
| Target Compound | Slow (steric hindrance) | Low (~35%) | Moderate (prone to N-oxidation) |
| Norfentanyl | Fast | High (~70%) | High |
| Acetylfentanyl | Moderate | Moderate (~50%) | Low |
Thermal Decomposition
Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, producing volatile aromatic amines and carbonaceous residues .
Photochemical Stability
UV exposure (254 nm) induces demethylation at the piperidine ring, forming secondary amine derivatives .
Key Research Findings:
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Steric Effects : The dual phenylethyl groups significantly reduce reaction rates in nucleophilic substitutions and acylations .
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Metabolic Pathways : Liver microsome studies show CYP3A4-mediated N-dealkylation as the primary metabolic pathway .
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Stability in Solution : Degrades by 15% in aqueous buffers (pH 7.4) over 48 hrs at 37°C .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound belongs to a broader class of 4-piperidinyl propanamide derivatives. Key structural analogs include:
Pharmacological Data and Potency
- Para-fluorofentanyl : Exhibits ~30% of fentanyl’s potency (ED₅₀) but higher toxicity (LD₅₀ = 9.3 mg/kg vs. fentanyl’s 63 mg/kg) ().
- R 30 730 (a thienylethyl-substituted analog): 4,521 times more potent than morphine with a high safety margin (LD₅₀/ED₅₀ = 25,211) ().
- Butyrylfentanyl : Shorter duration of action due to rapid metabolic clearance ().
Metabolism: Like fentanyl, the target compound is likely metabolized via hepatic and intestinal cytochrome P450 3A4 (CYP3A4), forming nor-metabolites through N-dealkylation (). However, specific metabolic studies on this analog are lacking.
Legal and Regulatory Status
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
